5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the CAS Number: 90842-90-3 . Its IUPAC name is 5,7-dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . The molecular weight of this compound is 237.28 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . The use of methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate as the initial reagent led to an inseparable mixture of methyl esters of the reduced substrate . The synthesis of 2-methylsulfanyl-5-(morpholin-4-yl)-7-oxo-4,7-dihydropyrazolo has also been reported .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Chemical Reactions Analysis
The solvent-free reaction between an equimolar mixture of the appropriate β-enaminone 2 and 3-methyl-1 H-pyrazol-5-amine (3) under MWI at 180 °C led to the formation of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.28 . More detailed properties such as melting point, boiling point, and density are not provided in the retrieved documents.Scientific Research Applications
Novel Heterocyclic Syntheses
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile serves as a precursor in the synthesis of novel heterocyclic compounds, contributing significantly to the field of organic chemistry and drug development. For instance, it has been used in the synthesis of pyrimidopyrazolopyrimidine systems through cyclization reactions, leading to compounds with potential pharmaceutical applications. These processes emphasize the compound's role in generating complex molecular structures, showcasing its versatility and importance in synthetic chemistry (Hasanpour, Eshghi, Bakavoli, & Yusefi, 2014).
Catalytic Applications
The compound also finds applications in catalysis, where it is involved in novel multicomponent synthesis processes. These methods facilitate the efficient production of pyridine-pyrimidines and their bis-derivatives, underscoring the compound's role in enhancing reaction efficiencies and contributing to green chemistry practices by supporting catalyst reusability and reducing waste (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).
Antiviral Research
In the realm of medicinal chemistry, derivatives of this compound have been synthesized for antiviral evaluation. These studies highlight the potential of such compounds in developing new therapeutic agents, particularly against viruses like HSV-1, indicating the broader implications of this compound in addressing global health challenges (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Advanced Material Synthesis
Additionally, the compound plays a role in the synthesis of advanced materials, contributing to the development of new compounds with unique properties suitable for various applications in material science. This underscores the compound's utility beyond pharmaceuticals, extending to materials engineering and design (Shkineva, Vatsadze, & Dalinger, 2019).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are seen as strategic compounds for optical applications . Future research could focus on the development of new synthetic routes and applications of these compounds .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, the family of compounds to which it belongs, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to be crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Pharmacokinetics
The properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Result of Action
Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities .
Action Environment
The stability of pyrazolo[1,5-a]pyrimidines under exposure to extreme ph was studied and the behavior was followed by the relative fluorescence intensity .
properties
IUPAC Name |
5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-6-4-7(2)14-9(12-6)8(5-11)10(13-14)15-3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCJQJCCRBGOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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